Benzyl 4-Isopropoxypiperidine-1-carboxylate
Description
Benzyl 4-Isopropoxypiperidine-1-carboxylate is a synthetic piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and an isopropoxy substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely employed in drug discovery due to their conformational flexibility and ability to modulate biological activity. The isopropoxy group may influence solubility, steric effects, and metabolic stability compared to other substituents like amino, hydroxy, or fluorophenyl groups .
Properties
IUPAC Name |
benzyl 4-propan-2-yloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-13(2)20-15-8-10-17(11-9-15)16(18)19-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLVUKSHPIGEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-Isopropoxypiperidine-1-carboxylate typically involves the reaction of 4-piperidone with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures, followed by the addition of isopropyl alcohol to introduce the isopropoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-Isopropoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism of action of Benzyl 4-Isopropoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and isopropoxy groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations :
Biological Activity
Benzyl 4-Isopropoxypiperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : Benzyl 4-isopropoxy-1-piperidinecarboxylate
- Molecular Formula : C16H23NO3
- CAS Number : 1614234-65-9
- Molecular Weight : 277.36 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as DNA repair and cellular proliferation. For instance, it is structurally similar to compounds that inhibit poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA damage repair .
- Receptor Binding : this compound may also interact with neurotransmitter receptors, influencing neurochemical signaling pathways. This suggests potential applications in treating neurological disorders.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines :
- Neuropharmacological Effects :
- Analgesic Efficacy :
Q & A
Q. What are the recommended synthetic routes and purification methods for Benzyl 4-Isopropoxypiperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves introducing the isopropoxy group via nucleophilic substitution or coupling reactions. For example, benzyl-protected piperidine derivatives can undergo alkylation using isopropyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions. Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the product. Characterization via H NMR and C NMR is critical to confirm structural integrity, as demonstrated in automated synthesis protocols for analogous piperidine carboxylates .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on SDS for structurally similar compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate), researchers should:
- Use NIOSH-approved respirators and chemical-resistant gloves (nitrile or neoprene) to prevent inhalation or dermal exposure .
- Employ fume hoods for reactions to avoid vapor accumulation .
- Store the compound in airtight containers away from oxidizers, as piperidine derivatives may degrade upon prolonged exposure to air .
Q. How is crystallographic data for this compound analyzed, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data refinement can be performed using SHELXL, which allows precise modeling of hydrogen bonding and torsional angles. For visualization, Mercury CSD facilitates packing diagram analysis and void identification, critical for understanding intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the isopropoxy substitution step?
- Methodological Answer : Kinetic studies on analogous compounds suggest:
- Using polar aprotic solvents (e.g., DMF) to stabilize transition states during nucleophilic substitution .
- Catalyzing the reaction with phase-transfer agents (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
- Monitoring reaction progress via TLC or in situ IR spectroscopy to minimize byproduct formation.
Q. How do structural modifications (e.g., substituent length, stereochemistry) impact the compound’s biological activity?
- Methodological Answer : Comparative studies on piperidine derivatives show:
- Lipophilicity : Longer alkyl chains (e.g., propyl vs. methyl) increase membrane permeability, as seen in IC₅₀ values for anticancer activity (19.9–75.3 µM in breast cancer cells) .
- Stereochemistry : Chiral centers (e.g., R/S configurations) influence receptor binding affinities, particularly in neurological targets like dopamine receptors .
Table 1 : Activity Comparison of Piperidine Derivatives
| Compound | Substituent | IC₅₀ (µM) | Target Receptor |
|---|---|---|---|
| Benzyl 4-oxo-2-propyl-... | Propyl | 19.9 | Breast cancer cells |
| (R)-2-Methyl analog | Methyl (R-config) | 42.7 | Dopamine D2 receptor |
Q. How can conflicting toxicity data from different literature sources be reconciled?
- Methodological Answer : Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo) or purity levels. For example:
- SDS for Benzyl 4-aminopiperidine-1-carboxylate reports skin irritation (Category 2) , while another SDS for a related compound lists no acute hazards .
- Resolution involves cross-referencing with primary toxicology studies and verifying compound purity via HPLC. Dose-response assays in relevant cell lines (e.g., HaCaT for dermal toxicity) can clarify thresholds .
Key Notes
- Data Sources : Avoid non-peer-reviewed platforms (e.g., BenchChem). Prioritize PubChem, SHELX documentation, and SDS from reputable suppliers (e.g., TCI America) .
- Experimental Design : Incorporate controls for stability testing (e.g., accelerated degradation studies under UV light) to assess shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
